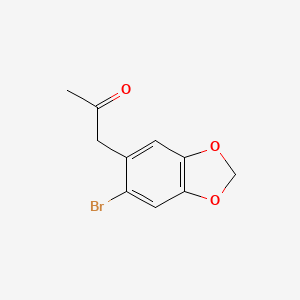
1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone is an organic compound that features a brominated benzodioxole ring attached to a propanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a propanone group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzodioxole ring. The subsequent step involves the reaction of the brominated intermediate with a suitable propanone derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products .
化学反応の分析
Types of Reactions: 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone involves its interaction with specific molecular targets and pathways. The brominated benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The propanone group may also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the brominated benzodioxole core but differs in the functional group attached.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one: Similar structure with a methoxy group instead of bromine.
1-(6-Chlorobenzo[d][1,3]dioxol-5-yl)propan-2-one: Chlorine atom replaces the bromine atom.
Uniqueness: 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions .
特性
CAS番号 |
43197-28-0 |
|---|---|
分子式 |
C₁₀H₉BrO₃ |
分子量 |
257.08 |
IUPAC名 |
1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-one |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4H,2,5H2,1H3 |
SMILES |
CC(=O)CC1=CC2=C(C=C1Br)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















